molecular formula C19H28N2O6 B605292 Ald-Ph-PEG2-NHBoc CAS No. 1807503-90-7

Ald-Ph-PEG2-NHBoc

Cat. No. B605292
M. Wt: 380.44
InChI Key: MSCITXKKGMUNOD-UHFFFAOYSA-N
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Description

Ald-Ph-PEG2-NHBoc is a biochemical used for proteomics research . It is available from various suppliers, including Santa Cruz Biotechnology , AxisPharm , and Chongqing Chemdad . It is also used in the synthesis of PROTACs .


Synthesis Analysis

Ald-Ph-PEG2-NHBoc is available from suppliers who support custom synthesis . CD Bioparticles provides Ald-Ph-PEG2-NH-Boc, Monodispersed Linear PEGs for drug delivery .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG2-NHBoc is C19H28N2O6 . Its molecular weight is 380.44 g/mol .


Chemical Reactions Analysis

Ald-Ph-PEG2-NHBoc is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ald-Ph-PEG2-NHBoc include a molecular formula of C19H28N2O6 and a molecular weight of 380.44 g/mol . .

Scientific Research Applications

1. Enzyme Stability and Activity Enhancement

Polyethylene glycol (PEG), including variants like monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), is used to enhance enzyme stability and activity. For instance, modified cellulase with mPEG-ALD demonstrated remarkable stability and efficiency in specific environments, like ionic liquids. Such modifications can significantly improve the performance of enzymes in industrial and research applications (Lu et al., 2018).

2. Atomic Layer Deposition in Various Applications

Atomic Layer Deposition (ALD), a technique used for producing thin films, finds applications in several fields due to its precision and versatility. It's employed in solar cell devices, transistors, and fuel cells, showcasing the diverse technological impacts and advancements enabled by ALD (Johnson, Hultqvist, & Bent, 2014).

3. Drug Delivery and Tissue Engineering

PEG, particularly in forms like alkyne-functionalized PEG (PEG(Alk)), is utilized in drug delivery and tissue engineering. The assembly and degradation of PEG-based films and capsules, which are crucial for controlled drug release and tissue compatibility, illustrate the material's potential in biomedical applications (Leung et al., 2011).

4. Coating Porous Structures for Catalysis

ALD is also applied in coating porous structures, useful in catalysis and other applications like batteries and sensors. This process allows for functionalization of large surface area substrates, enhancing catalytic activities and enabling new levels of performance (Detavernier et al., 2011).

5. Enhancing Catalytic Activity of Nanoparticles

ALD is a novel method for synthesizing bimetallic nanoparticles, thus improving catalytic activity. By controlling core and shell dimensions, ALD allows for precise engineering of metal catalysts, opening new possibilities in catalysis research (Weber et al., 2012).

Future Directions

Ald-Ph-PEG2-NHBoc, as a PEG-based PROTAC linker, has potential applications in the field of drug delivery . The future directions of this compound could involve its use in the development of new drugs and therapies, particularly those involving the targeted degradation of specific proteins .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCITXKKGMUNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123127
Record name 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG2-NHBoc

CAS RN

1807503-90-7
Record name 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807503-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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